Cas no 32499-64-2 (Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate)

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic lactam derivative with a versatile scaffold, commonly employed in pharmaceutical and organic synthesis. Its rigid bicyclic structure and functionalized carbonyl group make it a valuable intermediate for constructing complex heterocyclic compounds. The ethyl ester moiety enhances solubility and reactivity, facilitating further derivatization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including potential CNS agents, due to its azabicyclo framework. High purity and stability under standard conditions ensure consistent performance in synthetic applications. Its well-defined stereochemistry also aids in stereoselective transformations, making it a preferred choice for targeted synthesis.
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate structure
32499-64-2 structure
Product Name:Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS No:32499-64-2
MF:C10H15NO3
MW:197.231003046036
MDL:MFCD00078171
CID:53905
PubChem ID:87561608
Update Time:2025-06-08

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
    • 3-Oxo-8-azabicylo[3.2.1]octane-8-carboxylic acid
    • ethyl 3-oxo-8-azabicyclo(3.2.1)octane-8-carboxylate
    • N-ethoxycarbonylnortropan-3-one
    • N-(Ethoxycarbonyl)tropinone
    • N-(Carboethoxy)tropinone~3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
    • N-(Ethoxycarbonyl)nortropinone
    • Ethyl 3-oxo-8-azabicyclo-[3.2.1]octane-8-carboxylate
    • N-Carbethoxy-4-nortropinone
    • N-Carbethoxy-4-tropinone
    • 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
    • 8-(Ethoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-one
    • 8-azabicyclo[3.2.1]octan-3-one-8-carboxylic acid ethyl ester
    • 8-Ethoxycarbonyl-8-azabicyclo-[3.2.1]octane-3-one
    • rac-8-ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one
    • 3-Oxo-8-azabicylo[3.2.1]octane-8-carboxylic acid ethyl ester
    • SY004644
    • 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
    • 8-azabicyclo[3,2,1]octan-3-one-8-carboxylic acid ethyl ester
    • A821301
    • ethyl (1S,5R)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate;N-Carbethoxy-4-nortropinone
    • NSC715574
    • 8-carbethoxynortropan-3-one
    • DTXSID50328024
    • 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-oxo-, ethyl ester
    • 8-Ethoxycarbonyl-8-azabicyclo[3.2.1]octane-3-one
    • NSC-715574
    • FT-0629282
    • 8-Ethoxycarbonyl-8-azabicyclo[3.2.1)octane-3-one
    • 8-Ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one
    • MFCD00078171
    • 32499-64-2
    • AMY11614
    • SCHEMBL1016674
    • CS-W010567
    • ethyl 8-aza-3-oxobicyclo[3.2.1]octane-8-carboxylate
    • ANEJUHJDPGTVIO-UHFFFAOYSA-N
    • AKOS015950489
    • E0834
    • AC-4295
    • N-Carbethoxynortropinone
    • ethyl (3,4-dichlorophenyl)carbamodithioate
    • SB40675
    • DS-14567
    • DB-048228
    • MDL: MFCD00078171
    • Inchi: 1S/C10H15NO3/c1-2-14-10(13)11-7-3-4-8(11)6-9(12)5-7/h7-8H,2-6H2,1H3
    • InChI Key: ANEJUHJDPGTVIO-UHFFFAOYSA-N
    • SMILES: O=C1CC2CCC(C1)N2C(=O)OCC
    • BRN: 1530944

Computed Properties

  • Exact Mass: 197.10500
  • Monoisotopic Mass: 197.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.6
  • Topological Polar Surface Area: 46.6

Experimental Properties

  • Color/Form: Bright yellow to bright brown liquid
  • Density: 1.150(lit.)
  • Melting Point: 0 ºC
  • Boiling Point: 153°C/11mmHg(lit.)
  • Flash Point: 152-153℃/11mm
  • Refractive Index: 1.4876-1.4896
  • PSA: 46.61000
  • LogP: 1.27670
  • Solubility: Insoluble in water

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Security Information

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N835108-5g
N-(Ethoxycarbonyl)nortropinone
32499-64-2 98%
5g
218.00 2021-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06509-250g
ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
32499-64-2 95%
250g
$490 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0834-25G
N-(Ethoxycarbonyl)nortropinone
32499-64-2 >98.0%(GC)
25g
¥1990.00 2024-04-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N69120-1g
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
32499-64-2
1g
¥46.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N69120-5g
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
32499-64-2
5g
¥126.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N69120-25g
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
32499-64-2
25g
¥556.0 2021-09-08
TRC
C176220-100mg
N-Carbethoxy-4-tropinone
32499-64-2
100mg
$ 64.00 2023-04-18
TRC
C176220-250mg
N-Carbethoxy-4-tropinone
32499-64-2
250mg
$ 75.00 2023-04-18
TRC
C176220-500mg
N-Carbethoxy-4-tropinone
32499-64-2
500mg
$ 87.00 2023-04-18
TRC
C176220-1g
N-Carbethoxy-4-tropinone
32499-64-2
1g
$ 98.00 2023-04-18

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Production Method

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:32499-64-2)Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Order Number:A821301
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:13
Price ($):399.0
Email:sales@amadischem.com

Additional information on Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 32499-64-2): A Comprehensive Overview

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 32499-64-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique bicyclic structure and functional groups, exhibits promising properties that make it a valuable candidate for further investigation in drug development and biochemical studies.

The molecular structure of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate consists of a bicyclic framework with an azabicyclo[3.2.1]octane core, which is further modified by the presence of an ester group and a ketone moiety. This intricate arrangement not only contributes to its distinct chemical properties but also opens up numerous possibilities for its application in synthetic chemistry and pharmacological research.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds due to their diverse biological activities and potential therapeutic benefits. The bicyclic structure of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate aligns well with this trend, as it provides a stable scaffold that can be modified to target specific biological pathways.

One of the most compelling aspects of this compound is its potential role in the synthesis of bioactive molecules. The presence of both an ester and a ketone group allows for further functionalization, enabling researchers to explore various chemical transformations that could lead to the development of new drugs or agrochemicals. This flexibility makes Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate a versatile building block in organic synthesis.

Recent studies have highlighted the importance of azabicycloalkanes in medicinal chemistry due to their ability to mimic natural products and exhibit unique pharmacological properties. The compound Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate falls within this category, as its structural features suggest potential interactions with biological targets such as enzymes and receptors.

The synthesis of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve high yields and enantioselectivity in the production of this compound.

In addition to its synthetic significance, Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has shown promise in preclinical studies as a potential lead compound for drug discovery. Its unique structural features have been investigated for their ability to modulate biological processes, including inflammation, pain perception, and neurotransmitter activity.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of azabicycloalkanes due to their favorable pharmacokinetic properties and low toxicity profiles. The compound Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is being studied as a candidate for developing novel treatments for various diseases, including neurological disorders and chronic inflammatory conditions.

The use of computational modeling and molecular docking techniques has further enhanced the understanding of how Ethyl 3-ofoxo-octa[b;]-bicyclo[31;21;11]-heptanecarboxylic acid ethylester interacts with biological targets at the molecular level. These studies provide valuable insights into its mechanism of action and help guide the design of more effective derivatives.

The future prospects for Ethyl 3-ofoxo-octa[b;]-bicyclo[31;21;11]-heptanecarboxylic acid ethylester are bright, with ongoing research aimed at optimizing its synthetic routes and exploring new applications in drug development and material science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:32499-64-2)Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
A821301
Purity:99%
Quantity:100g
Price ($):399.0
Email